molecular formula C6H11ClN4 B2916704 4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride CAS No. 2241129-24-6

4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride

Cat. No. B2916704
CAS RN: 2241129-24-6
M. Wt: 174.63
InChI Key: UHZQVSWQJPFZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride is a chemical compound with the CAS Number: 2241129-24-6 . It has a molecular weight of 174.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.ClH/c1-4-3-8-5(2)9-6(4)10-7;/h3H,7H2,1-2H3,(H,8,9,10);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 174.63 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

1. Synthesis of Novel Compounds

  • Application in Adenosine Receptor Binding : A study described the synthesis of new triazolothienopyrimidines using 4-Hydrazinyl-2,5-dimethylpyrimidine, which showed promising affinities for adenosine A(1)/A(2A) receptors, indicating potential medicinal applications (Prasad et al., 2008).

2. Chemical Transformation Studies

  • Formation of Pyrimidine Derivatives : Research on the transformations of 5-Diazo derivatives of 1,3-Dimethyl-6-hydrazinouracil demonstrated the creation of novel pyrimidine derivatives, showcasing the chemical versatility of compounds like 4-Hydrazinyl-2,5-dimethylpyrimidine (Azev et al., 1994).

3. Antiviral Research

  • Anti-Hepatitis B Virus Activity : A study showed that new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, synthesized using a similar compound, exhibited moderate to high activities against the hepatitis B virus (El‐Sayed et al., 2009).

4. Analytical Chemistry

  • HPLC Analysis : The compound was analyzed by High-Performance Liquid Chromatography (HPLC), demonstrating its relevance in analytical chemistry for precise measurement and quality control purposes (Min, 2005).

5. Synthesis of Antimicrobial Agents

  • Development of Antibacterial Compounds : Research into the synthesis of certain fused thienopyrimidines of biological interest included the use of 4-Hydrazinyl-2,5-dimethylpyrimidine, leading to the creation of compounds with potential antimicrobial activity (Abdel-Fattah et al., 2006).

6. Anticancer Research

  • Synthesis of Antitumoral Agents : A study synthesized new hydrazinopyrimidine-5-carbonitrile derivatives and evaluated their in vitro anticancer activity toward various types of human cancers, showing the potential of this compound in cancer research (Cocco et al., 2006).

7. Biological Sensing Applications

  • Chemosensor Development : Research on the development of a hydrazinopyrimidine derived Al3+ chemosensor demonstrated the compound's application in creating sensitive biocompatible probes for metal ion detection, with potential implications in environmental and biological sensing (Das et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with it, including recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

(2,5-dimethylpyrimidin-4-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-4-3-8-5(2)9-6(4)10-7;/h3H,7H2,1-2H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZQVSWQJPFZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.